1-Ethenyl-4-methoxy-2-nitrobenzene
Description
1-Ethenyl-4-methoxy-2-nitrobenzene is an aromatic compound featuring a benzene ring substituted with a nitro (-NO₂) group at the ortho position, a methoxy (-OCH₃) group at the para position relative to the nitro group, and an ethenyl (-CH=CH₂) group at the para position to the methoxy group. Its molecular formula is C₉H₉NO₃, with a molecular weight of 179.17 g/mol.
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
1-ethenyl-4-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C9H9NO3/c1-3-7-4-5-8(13-2)6-9(7)10(11)12/h3-6H,1H2,2H3 |
InChI Key |
BQOCTOYUUWQYEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-4-methoxy-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-4-methoxy-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ethenyl group can undergo hydrogenation to form an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Amino derivatives: Formed by the reduction of the nitro group.
Ethyl derivatives: Formed by the hydrogenation of the ethenyl group.
Substituted benzene derivatives: Formed by the substitution of the methoxy group.
Scientific Research Applications
1-Ethenyl-4-methoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethenyl-4-methoxy-2-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The ethenyl group can participate in polymerization reactions, leading to the formation of polymeric materials. The methoxy group can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
The following table summarizes key structural and electronic differences between 1-Ethenyl-4-methoxy-2-nitrobenzene and analogous compounds:
Key Observations:
- Electronic Effects : The nitro group’s electron-withdrawing nature in this compound is partially counterbalanced by the electron-donating methoxy group, creating a polarized aromatic system. In contrast, halogenated analogs like 1-Iodo-4-methoxy-2-nitrobenzene exhibit stronger inductive electron withdrawal.
- Conjugation : Compounds with extended ethenyl linkages (e.g., ) show enhanced conjugation, which may improve UV-Vis absorption properties compared to the target compound.
Reactivity and Functional Group Transformations
- Nitro Group Reactivity : The ortho-nitro group in this compound may participate in reduction reactions to form amines or in nucleophilic aromatic substitution under specific conditions. Similar reactivity is observed in 1-Iodo-4-methoxy-2-nitrobenzene , where the iodo substituent can undergo cross-coupling reactions.
- Ethenyl Group : The ethenyl moiety enables Diels-Alder or polymerization reactions. In contrast, 1-(2-Methoxyethyl)-4-nitrobenzene lacks this functionality, limiting its utility in addition reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
